{spiro[2.4]heptan-5-yl}methanamine hydrochloride
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Biology and Drug Discovery Research
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are gaining increasing attention in the fields of chemical biology and drug discovery. Their unique three-dimensional (3D) architecture offers a distinct advantage over traditional flat, aromatic structures. This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, enabling a higher degree of selectivity and potency when interacting with biological targets. The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a target protein. This often translates into improved pharmacological properties.
Overview of Spiro[2.4]heptane as a Privileged Scaffold in Medicinal Chemistry
Within the diverse family of spirocyclic systems, the spiro[2.4]heptane framework has been identified as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets with high affinity. The spiro[2.4]heptane core, consisting of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, provides a rigid and sterically defined platform. This structural rigidity is advantageous for several reasons:
Novel Chemical Space: It allows for the exploration of novel areas of chemical space, moving away from the well-trodden territory of planar aromatic compounds.
Improved Physicochemical Properties: The introduction of a spiro[2.4]heptane moiety can favorably modulate a molecule's physicochemical properties, such as solubility and metabolic stability.
Intellectual Property: The novelty of these structures can provide a strong basis for new intellectual property in the competitive landscape of drug discovery.
Specific Focus on {Spiro[2.4]heptan-5-yl}methanamine Hydrochloride Analogues and Derivatives
This compound represents a fundamental building block for the development of a wide range of analogues and derivatives with potential therapeutic applications. The primary amine group attached to the spiro[2.4]heptane core via a methylene (B1212753) linker serves as a versatile handle for chemical modification, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).
Research into derivatives of the spiro[2.4]heptane system has revealed a diverse range of biological activities. For instance, a series of 5,6-diarylspiro[2.4]hept-5-enes have been investigated as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The structure-activity relationship studies in this series have provided valuable insights into the optimal substitutions on the phenyl rings for achieving high potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Methyl Sulfone Derivative | >100 | 0.04 | >2500 |
| Sulfonamide Derivative | 15 | 0.05 | 300 |
Data derived from research on 5,6-diarylspiro[2.4]hept-5-enes as COX-2 inhibitors. nih.gov
Furthermore, patents have been filed for bridged spiro[2.4]heptane derivatives that act as agonists for the ALX receptor and/or FPRL2, suggesting their potential in the treatment of inflammatory diseases. The complexity of these bridged systems highlights the versatility of the spiro[2.4]heptane scaffold in generating structurally diverse molecules with distinct biological profiles.
Another area of investigation involves more complex molecules incorporating the spiro[2.4]heptane motif. For example, a patent discloses a 5-azaspiro[2.4]heptan-7-ol derivative with potent inhibitory activity against multiple protein tyrosine kinases (PTKs), including VEGFr, EGFr, and c-kit. This suggests a potential role for such compounds in oncology. The intricate structure of this derivative underscores the utility of the spiro[2.4]heptane core as a starting point for the synthesis of highly functionalized and biologically active molecules.
While detailed research specifically on this compound is limited in publicly available literature, the broader investigation into its derivatives clearly indicates the significant interest in this chemical space. The foundational structure of this compound provides a gateway to a rich and diverse area of medicinal chemistry, with the potential to yield novel therapeutic agents for a range of diseases. Future research focused on the synthesis and biological evaluation of direct analogues of this compound is warranted to fully explore its therapeutic potential.
Structure
3D Structure of Parent
Properties
CAS No. |
2408971-64-0 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
spiro[2.4]heptan-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-6-7-1-2-8(5-7)3-4-8;/h7H,1-6,9H2;1H |
InChI Key |
WWGAGOVUMUYLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC1CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.4 Heptan 5 Yl Methanamine Hydrochloride and Its Derivatives
Retrosynthetic Analysis of the Spiro[2.4]heptane Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coache3s-conferences.org For the spiro[2.4]heptane core, several logical disconnections can be envisioned.
A primary strategy involves disconnecting the cyclopentane (B165970) ring while keeping the cyclopropane (B1198618) moiety intact. This leads to precursors such as a cyclopropyl-substituted five-carbon chain that can undergo an intramolecular cyclization. For instance, a key bond disconnection in the cyclopentane ring could reveal a precursor like a 1-allyl-1-(2-bromoethyl)cyclopropane, which could cyclize via an intramolecular alkylation.
Alternatively, a disconnection at the spirocyclic center itself can be considered. This approach often involves cycloaddition reactions where the spiro center is formed during the key bond-forming step. For example, the reaction between a methylenecyclopropane (B1220202) derivative and a suitable dienophile in a [4+1] cycloaddition could theoretically form the spiro[2.4]heptane system. Another powerful retrosynthetic strategy involves identifying key bond formations that can be achieved through rearrangements or cascade reactions, simplifying the synthetic pathway significantly. nih.gov
Key Synthetic Pathways to Spiro[2.4]heptane Moieties
Cyclization Reactions for Spiro[2.4]heptane Ring Formation
The construction of the spiro[2.4]heptane skeleton can be achieved through various cyclization strategies. A classical and effective method is the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dihaloethane derivatives. researchgate.net This reaction typically involves the deprotonation of cyclopentadiene to form the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile to displace the two halogen atoms in a sequential manner, forming the fused cyclopropane ring. researchgate.net
Another prominent approach involves the reaction of fulvenes with sulfur ylides. researchgate.net In this method, the ylide adds to the exocyclic double bond of the fulvene, followed by an intramolecular displacement to form the three-membered ring, yielding the spiro[2.4]hepta-4,6-diene system. researchgate.net
More modern methods include ring-closing metathesis (RCM). For instance, aryl-diallylcyclopropanes can be synthesized and subsequently treated with a Grubbs' catalyst to induce RCM, forming the five-membered ring of the arylspiro[2.4]hept-5-ene system in good yields. researchgate.net Intramolecular radical cyclizations also represent a viable pathway for constructing these spirocyclic systems. rsc.org
| Strategy | Key Precursors | Reagents/Catalysts | Reference |
|---|---|---|---|
| Cycloalkylation | Cyclopentadiene, 1,2-Dibromoethane | Base (e.g., NaNH₂) | researchgate.net |
| Ylide Cyclopropanation | Fulvene, Sulfur Ylide | Base | researchgate.net |
| Ring-Closing Metathesis | Aryl-diallylcyclopropane | Grubbs' Catalyst | researchgate.net |
| Prins Cyclization | Homoallylic alcohols, Isatin ketals | Lewis Acid (e.g., TMSOTf) | nih.gov |
Stereoselective and Enantioselective Synthesis of Spiro[2.4]heptane Derivatives
The control of stereochemistry is crucial in the synthesis of biologically active molecules. The development of stereoselective and enantioselective methods for constructing spiro[2.4]heptane derivatives has been an area of active research. rsc.org
One successful approach involves the use of chiral catalysts. For example, an enantioselective preparation of a 5-azaspiro[2.4]heptane derivative has been achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived phase-transfer catalyst. mdpi.com This method allows for the construction of the spirocyclic core with high enantioselectivity.
Another strategy employs chiral auxiliaries or reagents. The use of zinc carbenoids in the presence of a chiral dioxaborolane ligand has been shown to produce substituted spiropentanes with excellent enantiomeric ratios, a principle that can be extended to spiro[2.4]heptane systems. nih.gov Furthermore, diastereoselective approaches, such as the carbometalation of sp2-disubstituted cyclopropenes, allow for the synthesis of polysubstituted spiropentanes with control over up to five contiguous stereocenters. nih.govacs.org This level of control is achieved through a combination of a syn-facial diastereoselective carbometalation and a regio-directing group that later serves as a leaving group. acs.org
Functional Group Interconversions Leading to {Spiro[2.4]heptan-5-yl}methanamine Hydrochloride
Once the spiro[2.4]heptane core is established, subsequent functional group interconversions (FGIs) are necessary to install the desired aminomethyl group at the 5-position and form the hydrochloride salt. A common precursor for this transformation is spiro[2.4]heptan-5-one. nih.gov
Several synthetic routes from the ketone are possible:
Reductive Amination : The ketone can be treated with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride, H₂/Pd-C) to directly form the primary amine, spiro[2.4]heptan-5-amine. organic-chemistry.orgopenstax.org While this installs an amino group, further steps would be needed to get the aminomethyl target. A more direct route from the ketone involves a Strecker-type synthesis or Wittig reaction to introduce a cyanomethyl or nitromethyl group, which can then be reduced to the target aminomethyl functionality.
From a Carboxylic Acid : If the precursor is spiro[2.4]heptane-5-carboxylic acid, it can be converted to the primary amine through several established methods. youtube.com The carboxylic acid can be transformed into an acyl chloride, then an amide, which is subsequently reduced to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). openstax.org Alternatively, Hofmann or Curtius rearrangements can convert the carboxylic acid derivative into a primary amine with the loss of one carbon atom, which would be suitable for synthesizing spiro[2.4]heptan-5-amine from the corresponding C5-carboxamide. openstax.org To obtain the target {spiro[2.4]heptan-5-yl}methanamine, one would start with spiro[2.4]heptane-5-carboxylic acid, reduce it to the corresponding alcohol, convert the alcohol to a halide or tosylate, and then displace with a nitrogen nucleophile like azide (B81097) followed by reduction, or directly with ammonia. A more direct conversion of the carboxylic acid involves its transformation into the corresponding amide, which is then reduced to the amine. youtube.com
Finally, the resulting free amine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the stable this compound salt.
Advanced Synthetic Strategies for Complex Spirocyclic Systems
Modern organic synthesis has seen the development of advanced strategies that build molecular complexity with high efficiency. Palladium-catalyzed reactions have been particularly impactful in the synthesis of spirocycles. nih.gov For instance, a palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins has been developed specifically for the synthesis of spiro[2.4]heptanes. nih.gov This method proceeds with high selectivity via a nucleophilic ring closure onto a π-allylpalladium intermediate. nih.govacs.org The choice of ligand can be crucial in controlling the regioselectivity of the nucleophilic attack. acs.org
Preparation of Diverse Compound Libraries Incorporating the {Spiro[2.4]heptan-5-yl}methanamine Moiety
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules for biological activity. A divergent synthetic strategy is often employed, where a common core intermediate is elaborated into a wide array of final products. acs.orgrsc.orgnih.gov
For the {spiro[2.4]heptan-5-yl}methanamine scaffold, a library can be generated by derivatizing the primary amine. Starting with the common intermediate, {spiro[2.4]heptan-5-yl}methanamine, a variety of functional groups can be introduced through reactions such as:
Acylation : Reaction with a diverse set of acyl chlorides or carboxylic acids (using coupling agents) to produce a library of amides.
Sulfonylation : Treatment with various sulfonyl chlorides to generate sulfonamides.
Reductive Amination : Reaction with a range of aldehydes or ketones to yield secondary or tertiary amines. organic-chemistry.org
Solid-phase synthesis is a particularly powerful technique for library generation. researchgate.netnih.gov The spirocyclic core or a precursor can be attached to a resin, and subsequent reactions are carried out on the solid support. This simplifies purification, as excess reagents and byproducts are simply washed away. The final compounds are then cleaved from the resin. This approach has been successfully used to synthesize libraries of spirohydantoins and spiro-2,5-diketopiperazines. researchgate.netnih.gov
Green Chemistry Principles in Spiro[2.4]heptane Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the context of spiro[2.4]heptane synthesis, this can be achieved through the use of catalytic methods that avoid stoichiometric reagents. For instance, catalytic cyclopropanation and hydrogenation reactions are key steps that can be designed to have high atom economy.
The use of catalysis is another fundamental principle of green chemistry. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. In the synthesis of spiro[2.4]heptane amines, transition metal catalysts, particularly those based on palladium and rhodium, are often employed for cyclopropanation reactions. Furthermore, the enantioselective hydrogenation of intermediates, a likely step in producing specific stereoisomers of {spiro[2.4]heptan-5-yl}methanamine, can be achieved with high efficiency and selectivity using chiral catalysts. For example, highly effective asymmetric hydrogenation of related protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates has been realized using a RuCl(benzene)(S)-SunPhos]Cl catalyst, achieving high enantioselectivities (up to 98.7% ee). nih.govsigmaaldrich.comfigshare.com
Biocatalysis , the use of enzymes to perform chemical transformations, is an increasingly important green chemistry tool. nih.govastrazeneca.comnih.govresearchgate.net Enzymes operate under mild conditions, are biodegradable, and often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. nih.gov For the synthesis of chiral amines, transaminases could potentially be employed for the asymmetric amination of a corresponding ketone precursor, offering a green alternative to traditional chemical methods.
The choice of solvents and auxiliaries significantly impacts the environmental footprint of a synthetic process. Green chemistry encourages the use of safer solvents, such as water, ethanol, or supercritical fluids, and minimizing the use of hazardous organic solvents. uk-cpi.com In the synthesis of spiro[2.4]heptane derivatives, exploring aqueous reaction conditions or solvent-free reactions where feasible can lead to more sustainable processes.
The following table summarizes the application of key green chemistry principles to the synthesis of spiro[2.4]heptane derivatives:
| Green Chemistry Principle | Application in Spiro[2.4]heptane Synthesis | Potential Benefits |
| Atom Economy | Designing reactions to maximize the incorporation of starting materials into the final product, such as in catalytic cycloadditions. | Reduces waste generation, lowers material costs. |
| Catalysis | Utilizing catalytic amounts of reagents (e.g., transition metals, enzymes) instead of stoichiometric ones for key transformations like cyclopropanation and asymmetric hydrogenation. | Increases reaction efficiency, enables enantioselectivity, reduces waste. |
| Use of Renewable Feedstocks | Exploring starting materials derived from biomass to reduce reliance on petrochemicals. | Enhances sustainability, reduces carbon footprint. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or employing solvent-free conditions. | Improves safety, reduces environmental pollution. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | Lowers production costs, reduces greenhouse gas emissions. |
Synthetic Challenges and Future Directions in Spiro[2.4]heptane Synthesis
The synthesis of this compound and its derivatives is not without its difficulties. The construction of the spirocyclic core, control of stereochemistry, and functional group manipulations all present significant challenges.
A primary challenge is the stereoselective synthesis of the spiro[2.4]heptane ring system. The molecule contains multiple stereocenters, and controlling the relative and absolute stereochemistry is crucial for its potential biological activity. The development of efficient asymmetric catalytic methods is therefore a key area of research. Asymmetric 1,3-dipolar cycloaddition reactions and catalytic asymmetric hydrogenations are promising strategies to achieve high enantioselectivity. nih.govsigmaaldrich.comfigshare.com
The inherent ring strain of the cyclopropane ring within the spiro[2.4]heptane system can influence the reactivity and stability of intermediates and the final product. Synthetic routes must be designed to manage this strain and avoid unwanted side reactions or decomposition.
Scale-up of synthetic routes from the laboratory to an industrial setting presents another set of challenges. uk-cpi.com Reactions that are efficient on a small scale may not be directly translatable to larger production. Issues such as heat transfer, mixing, and purification need to be addressed to ensure a safe, robust, and economical process. The availability and cost of specialized catalysts and reagents can also become limiting factors on a larger scale. uk-cpi.com
Future directions in the synthesis of spiro[2.4]heptane derivatives will likely focus on addressing these challenges through innovative approaches. The development of novel and more efficient catalytic systems, including those based on earth-abundant metals, will be crucial for improving the sustainability and cost-effectiveness of these syntheses.
The application of computational chemistry and mechanistic studies will play an increasingly important role in understanding reaction pathways and designing more selective and efficient catalysts. scielo.brescholarship.orgresearchgate.netrsc.org By modeling transition states and reaction intermediates, chemists can predict the outcome of reactions and rationally design experiments, accelerating the development of new synthetic methods.
Furthermore, the exploration of biocatalytic routes for the synthesis of spiro[2.4]heptane building blocks holds significant promise. nih.govastrazeneca.comnih.govresearchgate.net The use of engineered enzymes could provide highly selective and environmentally friendly methods for key transformations, such as asymmetric reductions or aminations.
The following table outlines the key synthetic challenges and potential future directions:
| Synthetic Challenge | Description | Future Directions |
| Stereocontrol | Achieving high diastereo- and enantioselectivity in the construction of the spirocyclic core and the introduction of the aminomethyl group. | Development of novel chiral catalysts, exploration of asymmetric cycloaddition and hydrogenation reactions, application of biocatalysis. |
| Ring Strain | Managing the inherent strain of the cyclopropane ring to ensure stability and control reactivity. | Design of synthetic routes that proceed through stable intermediates, computational studies to predict and understand strain effects. |
| Scale-up | Translating laboratory-scale syntheses to efficient and economical industrial processes. | Development of robust and scalable catalytic systems, exploration of continuous flow chemistry, process optimization studies. |
| Functional Group Compatibility | Ensuring that the chosen synthetic route is compatible with the desired functional groups in the target molecule and its derivatives. | Development of milder reaction conditions and protecting group strategies. |
Structural Characterization and Conformational Analysis of Spiro 2.4 Heptan 5 Yl Methanamine Hydrochloride Derivatives
Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
The structural elucidation of {Spiro[2.4]heptan-5-yl}methanamine hydrochloride and its derivatives relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of these compounds. Electron ionization (EI) mass spectrometry of spiro[2.4]heptane derivatives often shows characteristic fragment ions that aid in structural confirmation. researchgate.netnist.gov For example, the mass spectrum of a dicyclopropanation product of spiro[2.4]hepta-4,6-diene displayed a prominent [M – H]⁺ ion, along with other significant fragments. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
| Technique | Observed Features | Reference |
|---|---|---|
| ¹³C NMR | Distinct signals for cyclopropane (B1198618) (δ 8.7, 16.4) and cyclopentane (B165970) rings (δ 19.3, 26.1, 32.9) | researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations for structural assignment | researchgate.net |
| Mass Spectrometry (EI) | Characteristic fragmentation patterns, including [M – H]⁺ ions | researchgate.net |
X-ray Crystallography Studies of Spiro[2.4]heptane Motifs and Related Compounds
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.govlibretexts.org It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For spiro[2.4]heptane derivatives, single-crystal X-ray diffraction can definitively establish the spatial arrangement of the cyclopropane and cyclopentane rings around the spirocenter. worktribe.com
While a specific crystallographic study for this compound was not found in the provided search results, the absolute configuration of stereoisomers of related spiro[3.3]heptane derivatives has been confirmed by X-ray crystallography. nih.gov This demonstrates the utility of the technique in assigning the stereochemistry of complex spirocyclic systems. The process involves growing a suitable single crystal, which can be the rate-limiting step, followed by diffraction data collection and structure solution. nih.govworktribe.com
Conformational Landscape and Rigidity of Spiro[2.4]heptane Scaffolds
The spiro[2.4]heptane scaffold is characterized by a significant degree of rigidity due to the fusion of the cyclopropane and cyclopentane rings at a single carbon atom. nih.gov This rigidity limits the number of accessible conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
The conformational landscape of the spiro[2.4]heptane system is primarily defined by the puckering of the five-membered cyclopentane ring. The cyclopropane ring is inherently rigid and planar. The cyclopentane ring can adopt various conformations, such as envelope and twist forms, although the energetic barriers between these conformations are generally low. The specific conformation adopted can be influenced by the nature and position of substituents on the ring. Computational modeling and NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformations in solution. rsc.org
| Property | Description | Reference |
|---|---|---|
| Rigidity | High degree of rigidity due to the spirocyclic fusion of cyclopropane and cyclopentane rings. | nih.gov |
| Conformational Flexibility | Primarily arises from the puckering of the cyclopentane ring (envelope and twist forms). | |
| Influence of Substituents | The nature and position of substituents can influence the preferred conformation of the cyclopentane ring. |
Impact of the Spirocenter on Three-Dimensional Chemical Space and Exit Vectors
The spirocenter in the spiro[2.4]heptane scaffold plays a crucial role in defining the three-dimensional (3D) shape of the molecule and the spatial orientation of its substituents. By introducing a point of spiro-fusion, the scaffold gains a distinct 3D topology that is not easily accessible with simpler cyclic or acyclic systems. researchgate.net This inherent three-dimensionality is a key feature that makes spirocycles attractive in drug discovery, allowing for the exploration of new regions of chemical space. researchgate.net
The substituents on the spiro[2.4]heptane ring system can be considered as "exit vectors" pointing in specific directions in 3D space. The relative orientation of these exit vectors is fixed by the rigid scaffold. This allows for the precise positioning of functional groups to interact with specific binding pockets in a biological target. The ability to systematically vary the substitution pattern on the spiro[2.4]heptane core provides a powerful strategy for creating libraries of compounds with diverse 3D shapes and functionalities. nih.gov
Stereochemical Considerations and Chiral Resolution Strategies
The spiro[2.4]heptane scaffold can possess multiple stereocenters, leading to the possibility of various stereoisomers. For {Spiro[2.4]heptan-5-yl}methanamine, the carbon atom to which the aminomethyl group is attached is a chiral center. Additionally, depending on the substitution pattern, the spirocarbon itself can be a chiral center if the two rings are asymmetrically substituted.
The synthesis of enantiomerically pure spiro[2.4]heptane derivatives is a significant challenge. Strategies for obtaining single stereoisomers include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions used to construct the spirocyclic framework.
Chiral Resolution: Separating a racemic mixture of stereoisomers. This can be achieved through various methods, including:
Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent removal of the resolving agent.
Chiral Chromatography: Using a chiral stationary phase to separate enantiomers.
Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. rsc.org
The determination of the absolute configuration of the separated stereoisomers is crucial and is often accomplished using X-ray crystallography or by correlation with compounds of known stereochemistry. nih.govnih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Methodologies for Spiro[2.4]heptane Scaffolds
The creation of spiro[2.4]heptane derivatives with precise stereochemical control is crucial for their application in drug discovery, as different enantiomers can exhibit vastly different biological activities. Research is increasingly focused on developing efficient and highly selective asymmetric syntheses.
A significant area of development is the use of catalytic asymmetric reactions. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetate (B1210297) has emerged as a direct and effective method for constructing highly functionalized 5-aza-spiro[2.4]heptanes. rsc.orgnih.gov This method provides a valuable structural motif for drug discovery programs. rsc.orgnih.gov Another promising approach involves organocatalytic [4+2] cycloaddition reactions, which have been successfully employed to create chiral spirocyclic scaffolds, such as spiro-oxindoles, with excellent yield and stereoselectivity. nih.gov
Palladium-catalyzed cycloadditions also represent a powerful strategy. Ligand-controlled reactions of π-allylpalladium 1,4-dipoles with electron-deficient olefins can be tuned to selectively produce spiro[2.4]heptane structures. acs.org The choice of phosphine (B1218219) ligand, for example, can dictate the reaction pathway, highlighting the modularity of this synthetic approach. acs.org These methodologies are critical for building libraries of diverse and chirally pure spiro[2.4]heptane derivatives for further investigation.
Table 1: Emerging Asymmetric Synthetic Methods for Spiro[2.4]heptane Scaffolds
| Method | Key Reactants | Catalyst/Reagent | Key Feature |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, Cyclopropylidene acetate | Metal complexes | Direct synthesis of functionalized 5-aza-spiro[2.4]heptanes. rsc.orgnih.gov |
| Organocatalytic [4+2] Cycloaddition | Methyleneindolinones, Unsaturated esters | Secondary amine catalysts | Construction of chiral spiro-oxindole skeletons with high enantioselectivity. nih.gov |
| Palladium-Catalyzed Cycloaddition | π-Allylpalladium 1,4-dipoles, Enones | Palladium with phosphine ligands | Ligand-controlled selectivity for spiro[2.4]heptane products. acs.org |
| Diastereoselective Addition to Imines | Ethyl cyclobutanecarboxylate (B8599542) anions, Davis–Ellman's imines | N/A | Synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, applicable to other spirocycles. rsc.org |
Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
The spiro[2.4]heptane framework is increasingly recognized for its potential in modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and scaffold hopping. nih.govnih.gov These strategies aim to explore novel chemical space to identify new lead compounds with improved properties. nih.govresearchgate.net
In FBDD, small molecular fragments are screened for weak binding to a biological target; these hits are then grown or linked to create more potent leads. drugdiscoverychemistry.comyoutube.com The spiro[2.4]heptane core, as a rigid, three-dimensional fragment, offers a way to explore protein binding pockets with greater spatial precision than flat, aromatic rings. nih.gov Its defined geometry can lead to more "atom-efficient" binding interactions, a key principle of FBDD. nih.gov
Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct scaffold while retaining similar biological activity. nih.govresearchgate.net This is often done to escape existing patent space, improve physicochemical properties, or find novel interactions with the target. researchgate.net The spiro[2.4]heptane motif is an excellent candidate for a "bioisostere," a replacement for other cyclic systems (like phenyl or piperidine (B6355638) rings), offering a novel, non-planar topology that can enhance properties like solubility and metabolic stability. researchgate.netdundee.ac.uk Its use allows for the creation of new chemical entities with potentially superior drug-like characteristics. nih.gov
Advanced Characterization Techniques for Dynamic Spirocyclic Systems
The complex, three-dimensional, and often conformationally restricted nature of spirocyclic systems like spiro[2.4]heptane necessitates the use of advanced characterization techniques to fully elucidate their structure and behavior.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for determining the connectivity and stereochemistry of these molecules. emanresearch.orgnih.gov Techniques like 2D-NMR (COSY, HSQC, HMBC) are indispensable for assigning protons and carbons in these complex scaffolds. For dynamic systems, variable-temperature NMR can provide insights into conformational changes and energy barriers.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise bond lengths, angles, and the absolute configuration of chiral centers. nih.gov This information is invaluable for structure-based drug design and for validating computational models. mdpi.com
In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role. emanresearch.org DFT calculations can predict optimized geometries, electronic properties, and NMR spectra, aiding in structure elucidation and providing insights into the molecule's reactivity and stability. acs.orgdntb.gov.ua These computational tools are essential for understanding the subtle structural nuances of dynamic spirocyclic systems.
Exploration of New Biological Targets and Therapeutic Areas for Spiro[2.4]heptane Derivatives
While the full therapeutic potential of spiro[2.4]heptane derivatives is still being uncovered, research points to a range of promising biological activities. The unique structural features of the scaffold allow it to interact with diverse biological targets.
One notable area is in the treatment of inflammatory diseases. Bridged spiro[2.4]heptane derivatives have been identified as agonists for the ALX receptor and/or the formyl peptide receptor-like 2 (FPRL2). google.com These receptors are involved in regulating inflammatory responses, suggesting potential applications in treating conditions like obstructive airway diseases. google.comgoogle.com
The broader family of spirocyclic compounds has demonstrated a wide array of biological activities, which provides a roadmap for future investigation of spiro[2.4]heptane derivatives. These activities include anticancer, antimicrobial, and antiviral properties. mdpi.commdpi.com Spiro-oxindoles, for example, are known to have significant anticancer activity. mdpi.com Furthermore, spiro compounds are being explored for treating neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov The rigid framework of the spiro[2.4]heptane core can be used to design selective inhibitors for enzymes like kinases or to modulate protein-protein interactions, which are key targets in oncology and neurology. nih.govmdpi.com
Table 2: Potential Therapeutic Areas for Spiro[2.4]heptane Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale/Supporting Evidence |
| Inflammatory Diseases | ALX receptor, FPRL2 | Derivatives have shown agonistic activity, relevant for obstructive airway diseases. google.comgoogle.com |
| Oncology | Kinases, Protein-protein interactions | Spirocyclic scaffolds are prevalent in anticancer compounds; rigidity is key for selective inhibition. mdpi.com |
| Infectious Diseases | Bacterial/Fungal enzymes | Broad antimicrobial activity has been observed in various spiro compounds. emanresearch.orgmdpi.com |
| Neurological Disorders | Various CNS receptors/enzymes | Spiro compounds have been investigated for Alzheimer's disease treatment. mdpi.com |
Potential Applications Beyond Pharmaceutical Sciences in Chemical Research
The utility of the spiro[2.4]heptane scaffold is not limited to medicinal chemistry. Its unique structural and electronic properties make it an interesting building block in materials science and a versatile intermediate in organic synthesis.
In materials science, the rigid spiro-architecture can be used to create molecules with interesting photophysical or electronic properties. Spiro-conjugated molecules have been investigated for their charge-transport properties and as photochromic materials. mdpi.com Incorporating the spiro[2.4]heptane unit could lead to novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or solar cells, where controlling the three-dimensional packing and electronic coupling of molecules is critical.
In the field of organic synthesis, spiro[2.4]hepta-4,6-diene, a related unsaturated derivative, serves as a valuable precursor for creating complex polycyclic structures. researchgate.netresearchgate.net The strained cyclopropane (B1198618) ring can undergo various ring-opening and rearrangement reactions, providing access to a wide range of molecular architectures that would be difficult to synthesize through other means. This makes the spiro[2.4]heptane skeleton a powerful tool for synthetic chemists aiming to construct intricate natural products or other complex target molecules. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for {spiro[2.4]heptan-5-yl}methanamine hydrochloride?
Methodological Answer:
The synthesis typically involves carbamate intermediates and subsequent deprotection. For example, tert-butyl (2-(4-azaspiro[2.4]heptan-4-yl)ethyl)carbamate is reacted with hydrochloric acid to yield the hydrochloride salt, as demonstrated in analogous spirocyclic amine syntheses . Key steps include:
- Protection: Use of tert-butyl carbamate to protect the amine group during ring formation.
- Deprotection: Acidic cleavage (e.g., HCl in dioxane) to generate the final hydrochloride salt.
- Purification: Recrystallization or chromatography to isolate the product, with characterization via ESI-MS (e.g., m/z 141.1 [M+H]+) and melting point analysis (if applicable) .
Basic: How is this compound characterized for structural confirmation?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- Mass Spectrometry (MS): ESI-MS data (e.g., m/z 137.1–141.1 [M+H]+) confirms molecular weight .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves spirocyclic geometry and amine proton environments.
- Elemental Analysis: Matches experimental and theoretical values for C, H, N, and Cl (e.g., C8H16ClN, MW 161.68) .
- Melting Point: Consistency with literature data (if available) ensures purity .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from impurities, stereochemical variations, or solvent effects. To address this:
- Cross-validate Techniques: Compare NMR, MS, and X-ray crystallography (if single crystals are obtainable). For example, ESI-MS discrepancies may indicate residual solvents, requiring high-resolution MS .
- Computational Modeling: Optimize geometry using DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data.
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., incomplete deprotection) .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Methodological Answer:
- Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening: Test palladium or nickel catalysts for hydrogenation steps in spirocyclic ring formation.
- In-Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side reactions.
- Crystallization Control: Adjust cooling rates and antisolvent addition to improve crystal habit and purity .
Advanced: How can computational tools predict biological targets for this spirocyclic amine?
Methodological Answer:
- Molecular Docking: Use AutoDock4 or Schrödinger Suite to dock the compound into protein binding pockets (e.g., amine oxidases or GPCRs). Flexible sidechain docking is critical for spirocyclic conformers .
- Pharmacophore Modeling: Identify key features (e.g., amine group, spiro ring) using tools like PharmaGist.
- MD Simulations: Assess binding stability via GROMACS or AMBER to validate docking predictions .
Basic: What are the stability considerations for this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures.
- pH Stability: Test solubility and degradation in buffers (pH 1–12) via HPLC. Hydrochloride salts generally exhibit better aqueous stability than free bases.
- Light Sensitivity: Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .
Advanced: How to analyze and mitigate stereochemical impurities in the synthesis?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB to separate enantiomers.
- Circular Dichroism (CD): Confirm absolute configuration if commercial standards are unavailable.
- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) to favor desired stereoisomers .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to minimize hydrolysis.
- Humidity Control: Use desiccants (e.g., silica gel) to avoid deliquescence.
- Light Protection: Amber glass or opaque packaging prevents photodegradation .
Advanced: How to design a SAR study for derivatives of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied spiro ring sizes (e.g., [2.5] or [3.4] systems) or substituents (e.g., fluorine at specific positions) .
- Biological Assays: Test analogs against target receptors (e.g., amine oxidases) using enzymatic assays or cell-based models.
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .
Advanced: What analytical techniques quantify trace impurities in the final product?
Methodological Answer:
- HPLC-UV/ELS: Detect non-UV-active impurities via evaporative light scattering (ELS).
- ICP-MS: Identify heavy metal residues from catalysts.
- NMR qNMR: Quantify major impurities using internal standards (e.g., 1,3,5-trimethoxybenzene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
